molecular formula C18H17N3O2 B2788654 N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide CAS No. 1795296-72-8

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide

Cat. No.: B2788654
CAS No.: 1795296-72-8
M. Wt: 307.353
InChI Key: NXLSUGWLXFYJKC-UHFFFAOYSA-N
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Description

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with a suitable aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with a phenyl-substituted tetrahydrofuran-2-carboxylic acid derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide
  • 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine
  • 3-bromoimidazo[1,2-a]pyridine derivatives

Uniqueness

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide stands out due to its unique combination of the imidazo[1,2-a]pyridine core with a tetrahydrofuran-2-carboxamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(16-8-5-11-23-16)20-14-7-2-1-6-13(14)15-12-21-10-4-3-9-17(21)19-15/h1-4,6-7,9-10,12,16H,5,8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLSUGWLXFYJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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